molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1

Benzo[a]pyrene-7,8-oxide

Cat. No.: B196083
CAS No.: 36504-65-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-oxide is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH). BaP is harmful because it forms carcinogenic and mutagenic metabolites, such as this compound, which intercalate into DNA, interfering with transcription .


Synthesis Analysis

Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .


Molecular Structure Analysis

This compound has a molecular formula of C20H12O . The structure of the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it is metabolized by microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer . It also induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants .


Physical and Chemical Properties Analysis

This compound is a member of pyrenes with a molecular weight of 268.3 g/mol .

Scientific Research Applications

  • Metabolism and Tumorigenicity : The enantiomers of Benzo[a]pyrene-7,8-oxide undergo specific metabolic transformations, revealing important insights into the mechanisms of carcinogenicity. The compound is metabolized by rat hepatic epoxide hydrolase, with different rates for each enantiomer. Tumorigenicity studies indicate significant carcinogenic potential, with enantiomeric synergism observed in mouse skin and newborn mice models (Levin et al., 1980).

  • Carcinogenicity in Mice : this compound has been found to be highly carcinogenic when applied topically to mice, highlighting its role as a dangerous environmental carcinogen (Levin et al., 1976).

  • Mutagenesis and Malignant Transformation : Studies on mammalian cells induced by vicinal diol-epoxides derived from Benzo[a]pyrene reveal that certain isomers of this compound induce mutations and malignant transformations, providing insight into the molecular mechanisms of carcinogenesis (Marquardt et al., 1977).

  • Mutagenic and Cytotoxic Activity : The compound has been tested for its mutagenic and cytotoxic activity in bacteria and mammalian cells, offering critical data on its biological impact and potential health risks (Wood et al., 1975).

  • Formation of DNA and RNA Adducts : this compound has been implicated in the formation of adducts with DNA and RNA in human and bovine bronchial explants, shedding light on its interaction with genetic material and potential mutagenic effects (Jeffrey et al., 1977).

  • Lack of Carcinogenicity of Hydroxybenzo[a]pyrene : Interestingly, certain hydroxy derivatives of Benzo[a]pyrene, which could be potential metabolic products of this compound, were found not to be carcinogenic to mouse skin, suggesting a specific carcinogenic pathway for the oxide form (Kapitulnik et al., 1976).

Mechanism of Action

Target of Action

Benzo[a]pyrene-7,8-oxide primarily targets DNA and cytochrome P450 enzymes . The compound interacts with DNA, leading to the formation of DNA adducts . It also interacts with cytochrome P450 enzymes, which play a crucial role in its metabolic activation .

Mode of Action

The compound is metabolized by cytochrome P450 enzymes to form a variety of products, including Benzo[a]pyrene 7,8-oxide . This metabolite can intercalate into DNA, interfering with transcription . The metabolite is also capable of inducing oxidative stress in cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is converted to optically active 9,10-epoxides of(-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol .

Pharmacokinetics

It is known that the compound can undergo metabolic activation in the body, leading to the formation of more reactive metabolites . These metabolites can then interact with various targets in the body, leading to a range of effects.

Result of Action

The primary result of the action of this compound is the induction of oxidative stress in cells . This can lead to disturbances in the activity of antioxidant enzymes, reduction of the level of non-enzymatic antioxidants, and changes in cytokine production . The compound is also known to have mutagenic and carcinogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is primarily formed by burning of fossil fuels, wood, and other organic materials . Therefore, exposure to these sources can increase the levels of the compound in the environment and subsequently in the body. Additionally, certain substances, such as vitamin E, curcumin, quercetin, catechin, and others, can lower the oxidative stress induced by this compound .

Safety and Hazards

Benzo[a]pyrene-7,8-oxide is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription . It is considered a pollutant and a carcinogen .

Future Directions

Research on Benzo[a]pyrene-7,8-oxide is ongoing, with studies investigating its oxidative properties, protective activities of selected chemicals against its activity, and its potential role in neurotoxicity . Future research could focus on the role of this compound in inducing ferroptosis in neuroblastoma cells through redox imbalance .

Biochemical Analysis

Biochemical Properties

Benzo[a]pyrene-7,8-oxide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes involved in its metabolism is epoxide hydrolase, which catalyzes the conversion of this compound to benzo[a]pyrene-7,8-dihydrodiol . This interaction is stereospecific, with the enzyme showing a higher affinity for the (+)-enantiomer of this compound . Additionally, cytochrome P450 enzymes, particularly P450 1A1, 1A2, and 1B1, are involved in the metabolic activation of this compound . These interactions are critical for understanding the compound’s role in biochemical pathways and its potential toxic effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce oxidative stress, leading to alterations in cellular metabolism and function . The compound can influence cell signaling pathways, including those involved in inflammation and apoptosis. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and cellular responses . These effects highlight the compound’s potential to disrupt normal cellular functions and contribute to disease processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to induce enzyme inhibition or activation. This compound can form covalent adducts with DNA, leading to mutations and carcinogenesis . The compound’s interaction with epoxide hydrolase and cytochrome P450 enzymes is crucial for its metabolic activation and subsequent effects on cellular processes . Additionally, this compound can modulate gene expression by activating transcription factors such as AhR, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound can induce oxidative damage and functional senescence in model organisms such as Drosophila melanogaster . Over time, this compound can lead to alterations in biochemical parameters, including reduced glutathione levels and increased oxidative stress markers . These temporal effects are important for understanding the long-term impact of the compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant changes in survival rates or cellular functions . At higher doses, this compound can induce toxic effects, including reduced survival rates, impaired locomotor function, and altered biochemical parameters . These dosage-dependent effects are critical for assessing the compound’s toxicity and potential health risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as epoxide hydrolase and cytochrome P450 . The compound undergoes metabolic activation to form benzo[a]pyrene-7,8-dihydrodiol, which can further be converted to benzo[a]pyrene-7,8-diol-9,10-epoxide, a highly carcinogenic metabolite . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and potential toxicity . Understanding the transport and distribution mechanisms of this compound is crucial for assessing its impact on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and contributes to disease processes.

Properties

IUPAC Name

6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMQFHYRYHKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957806
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36504-65-1
Record name 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Benzo(a)pyrene 7,8-oxide in the context of Benzo(a)pyrene carcinogenicity?

A1: Benzo(a)pyrene 7,8-oxide is a key intermediate metabolite in the metabolic activation pathway of Benzo(a)pyrene, a potent carcinogen found in sources like cigarette smoke and industrial byproducts. While Benzo(a)pyrene itself is not directly carcinogenic, its metabolic conversion leads to the formation of reactive metabolites like diol epoxides, which are responsible for its carcinogenic effects. Benzo(a)pyrene 7,8-oxide acts as a precursor to these more reactive species [, ].

Q2: How does Benzo(a)pyrene 7,8-oxide contribute to the formation of mutagenic metabolites?

A2: Research has shown that Benzo(a)pyrene 7,8-oxide is further metabolized by enzymes like microsomal monooxygenases to form highly mutagenic 7,8-diol-9,10-epoxides. These diol epoxides are highly reactive and can bind to DNA, leading to mutations that initiate the process of carcinogenesis [].

Q3: Are all phenolic derivatives of Benzo(a)pyrene carcinogenic?

A3: No, carcinogenicity varies significantly among Benzo(a)pyrene's phenolic derivatives. Studies have shown that while 2-hydroxybenzo(a)pyrene exhibits strong carcinogenic activity, other isomers like 4-, 5-, 6-, 7-, 8-, 9-, and 10-hydroxybenzo(a)pyrene do not show carcinogenic potential in mouse skin models [, ].

Q4: How does the stereochemistry of Benzo(a)pyrene 7,8-oxide influence its biological activity?

A4: Research has successfully synthesized and characterized both (+) and (-) enantiomers of Benzo(a)pyrene 7,8-oxide [, , ]. These enantiomers display different metabolic profiles and potentially varying carcinogenic potencies. Further research is needed to fully elucidate the impact of stereochemistry on the biological activity of Benzo(a)pyrene 7,8-oxide [].

Q5: How does the structure of Benzo(a)pyrene 7,8-oxide influence its carcinogenicity compared to other Benzo(a)pyrene derivatives?

A6: The presence and position of the epoxide group are crucial for the carcinogenic potential of Benzo(a)pyrene derivatives. For example, studies comparing the carcinogenicity of various Benzo(a)pyrene oxides revealed that Benzo(a)pyrene 7,8-oxide exhibited moderate carcinogenicity, while Benzo(a)pyrene 4,5-oxide showed weak carcinogenicity, and Benzo(a)pyrene 9,10-oxide was inactive []. This difference in activity highlights the importance of the 7,8-epoxide in the metabolic activation pathway leading to the formation of carcinogenic diol epoxides.

Q6: What is the role of glutathione S-transferases in the detoxification of Benzo(a)pyrene metabolites?

A7: Glutathione S-transferases (GSTs) play a crucial role in detoxifying reactive metabolites, including those derived from Benzo(a)pyrene. In mouse lung tissue, specific GST isoenzymes, particularly GST II and III, exhibit selective binding to Benzo(a)pyrene metabolites, suggesting their role in protecting the lungs from the damaging effects of these compounds. Interestingly, these specific GST isoenzymes are preferentially induced by dietary antioxidants like t-butylated hydroxyanisole (BHA), potentially explaining BHA's protective effect against Benzo(a)pyrene-induced lung cancer in mice [].

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